2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.
Formation of the Pyridine Ring: The pyridine ring can be attached through a similar nucleophilic substitution reaction.
Thioether Formation: The final step involves the formation of the thioether linkage between the pyridine and the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure may be exploited in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propanone
- 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanone
Uniqueness
2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(10-22-13-1-5-16-6-2-13)19-8-4-12(9-19)21-14-3-7-17-11-18-14/h1-3,5-7,11-12H,4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABIFVQYMXABSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CSC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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